Poncirin is a bitter-tasting flavanone glycoside naturally found in various citrus species, most notably in the fruits of Poncirus trifoliata (also known as the trifoliate orange) [, , , , , ] and Citrus reticulata (mandarin orange) []. It belongs to the flavonoid family, a large group of polyphenolic compounds ubiquitously present in plants. Poncirin is considered a valuable compound in scientific research due to its diverse biological activities, including anti-inflammatory, anti-cancer, anti-microbial, anti-oxidant, and anti-osteoporotic properties [, , , , , , , , ].
Hydrolysis: Acid hydrolysis of Poncirin yields one mole each of isosakuranetin, rhamnose, and glucose. Partial hydrolysis primarily produces rhamnose and isosakuranetin. []
Oxidation: Poncirin, in its chalcone form, can be oxidized under mild alkaline conditions. This reaction is similar to the oxidation observed in resorcinol-type chalcone glucosides like Coreopsin (butein-4′-glucoside). []
Metabolism: Human intestinal bacteria, specifically Bifidobacterium dentium, metabolize Poncirin by hydrolyzing the α-L-rhamnosidic bond of the neohesperidose moiety. This metabolic process produces Ponciretin, a flavanone aglycone, as the primary metabolite. [, ]
Poncirin is a flavonoid glycoside primarily extracted from the fruits of various citrus species, particularly Citrus reticulata. It is classified as a flavanone and is known for its diverse biological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects. The compound has garnered attention for its therapeutic potential in various health conditions, including bone loss and ischemic injuries.
Poncirin (CAS Number: 14941-08-3) is predominantly found in citrus fruits, especially in the peels and pulp. The compound can be isolated from Citrus reticulata and other related citrus species. Its extraction typically involves methods such as solvent extraction or chromatographic techniques to purify the compound from plant materials .
Poncirin belongs to the class of flavonoids, specifically categorized under flavanones due to its structural characteristics. It is further classified as a glycoside because it contains a sugar moiety attached to the flavanone backbone. This classification highlights its significance in both plant biochemistry and pharmacology.
The synthesis of poncirin can be achieved through multi-step chemical reactions. One common method involves:
These steps yield poncirin with a reported purity level that can be analyzed through various chromatographic techniques .
Poncirin undergoes various chemical reactions that contribute to its biological activities. Notably:
These reactions are essential for understanding how poncirin exerts its effects in biological systems .
Poncirin's mechanism of action has been studied extensively, particularly regarding its anti-inflammatory properties. It is known to inhibit osteoclast differentiation by suppressing signaling pathways involved in inflammation:
These actions contribute to poncirin's therapeutic potential in conditions characterized by excessive inflammation or bone loss.
Relevant data on these properties are crucial for understanding its application in pharmaceutical formulations .
Poncirin has several scientific applications due to its bioactive properties:
Poncirin occurs natively in several citrus species, with highest concentrations observed in Poncirus trifoliata (trifoliate orange or hardy orange). This deciduous shrub, native to China and Korea, bears small, bitter fruits where poncirin accumulates primarily in the albedo (white inner peel) at concentrations up to 1.37 mg/g dry weight [5] [6]. Significant levels also occur in:
Poncirus trifoliata thrives in temperate zones (USDA Zones 5–9), producing fragrant white flowers and yellow, downy fruits 1–2.5 inches in diameter. The fruit’s extreme acidity and seediness limit culinary use, but traditional applications leverage its phytochemical richness [6]. Tissue-specific distribution studies reveal poncirin abundance follows the order: albedo > flavedo (outer peel) > segment membrane > juice sacs [5].
Table 1: Distribution of Poncirin in Citrus Plant Parts
Plant Species | Plant Part | Concentration Range | Reference Source |
---|---|---|---|
Poncirus trifoliata | Fruit (albedo) | 1.37 mg/g DW | ChemFaces Analysis [5] |
Citrus reticulata | Albedo | 0.85–1.37 mg/g DW | Int J Mol Sci [5] |
Citrus reticulata | Juice Sacs | 0.14 mg/g DW | Int J Mol Sci [5] |
Citrus aurantium | Immature Fruit | Trace–0.6 mg/g DW | Phytopurify [3] |
Poncirin belongs to the flavanone subclass of flavonoids, characterized by a non-aromatic C-ring and a chiral center at C-2. Its structure features:
The neohesperidoside group is pivotal for poncirin’s bioactivity and bitterness, contrasting with rutinoside-linked flavanones like hesperidin, which lack bitter taste [4]. Enzymatic hydrolysis by human intestinal α-L-rhamnosidases (e.g., from Bifidobacterium dentium) cleaves rhamnose, yielding the less soluble aglycone isosakuranetin [5].
Table 2: Key Structural Features of Poncirin
Structural Element | Chemical Attribute | Biological Significance |
---|---|---|
Flavanone core | C15 skeleton with saturated C-ring | Radical scavenging capacity |
7-O-neohesperidoside bond | Rhamnose-(α1→2)-glucose attached at C-7 | Bitter taste; microbial metabolism target |
4'-Methoxy group | -OCH₃ substitution on B-ring | Enhanced membrane permeability vs. hydroxylated analogs |
(S)-Configuration at C-2 | Chiral center influencing 3D conformation | Stereospecific receptor/enzyme interactions |
Poncirin-containing plants, notably Poncirus trifoliata (Chinese: Zhi Shi), have been employed in East Asian traditional medicine for over a millennium. Historical texts document:
While classical texts lack direct references to isolated poncirin, modern phytochemical analyses confirm it as a major active principle in these preparations. Traditional applications align with contemporary findings on its gastroprotective, anti-inflammatory, and metabolic regulatory effects [7] [9].
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